molecular formula C9H11N3O3 B1466168 (R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 1097255-18-9

(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No. B1466168
CAS RN: 1097255-18-9
M. Wt: 209.2 g/mol
InChI Key: IHHTYBZBXLHLQM-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid, also known as (R)-RPCA, is a chiral pyrimidine carboxylic acid that has been studied extensively in recent years. This compound has a wide range of applications in the field of organic chemistry and biochemistry. Its unique properties make it a valuable tool for researchers in a variety of disciplines.

Scientific Research Applications

(R)-RPCA has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including optically active compounds, drugs, and pharmaceuticals. In addition, it has been used in the study of enzyme-catalyzed reactions. It has also been used in the synthesis of peptides and peptidomimetics. Finally, it has been used in the study of the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of (R)-RPCA is not yet fully understood. However, it is believed to act as a proton acceptor, which helps to facilitate the transfer of protons between molecules. It is also believed to act as a catalyst in certain chemical reactions, as well as a scavenger of free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-RPCA are not yet fully understood. However, it has been shown to have some beneficial effects on the body. For example, it has been shown to reduce inflammation, improve insulin sensitivity, and reduce oxidative stress. In addition, it has been shown to have anti-cancer and anti-microbial properties.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-RPCA in laboratory experiments include its low cost, its availability, and its stability. In addition, it is a non-toxic compound, making it safe to use in laboratory experiments. The main limitation of using (R)-RPCA in laboratory experiments is its limited reactivity. It is not reactive enough to be used in certain reactions, such as those involving nucleophilic substitution.

Future Directions

The future directions for (R)-RPCA are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, more research is needed to develop new methods for its synthesis and to explore its potential applications in drug and pharmaceutical synthesis. Finally, further research is needed to explore its potential use in medical applications, such as cancer therapy and antimicrobial treatments.

properties

IUPAC Name

6-[(3R)-3-hydroxypyrrolidin-1-yl]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-6-1-2-12(4-6)8-3-7(9(14)15)10-5-11-8/h3,5-6,13H,1-2,4H2,(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHTYBZBXLHLQM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(R)-6-(3-hydroxypyrrolidin-1-yl)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.